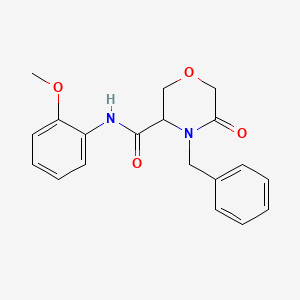

4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-17-10-6-5-9-15(17)20-19(23)16-12-25-13-18(22)21(16)11-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZFBYJICDDUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydride.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and an aluminum chloride catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide with key analogs, highlighting structural variations and physicochemical properties:

*Estimated based on structural analogs.

Structural and Electronic Differences

- In contrast, the 2-chlorobenzyl analog () introduces electronegativity, which may improve binding affinity but reduce metabolic stability . Steric Considerations: The 4-methylbenzyl substituent () offers steric bulk without significant electronic effects, possibly altering substrate-enzyme interactions compared to the methoxy group .

Backbone Modifications :

- Compounds like BG15019 () replace the methoxyphenyl group with a heterocyclic furan-pyridazinyl moiety, introducing additional hydrogen-bonding and π-stacking capabilities .

- NBOMe compounds (), though structurally distinct (ethanamine backbone), share the N-(2-methoxyphenyl)methyl group, emphasizing the pharmacological significance of this substituent in serotonin receptor binding .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s logP (~2.0) is comparable to its methylbenzyl analog (logP: 1.96) but lower than the chlorobenzyl derivative (logP: ~2.3), reflecting the chlorine atom’s hydrophobic contribution .

- Solubility : The methoxy group may improve aqueous solubility relative to purely alkyl or halogenated analogs, critical for oral bioavailability.

- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas chlorinated analogs (e.g., 2-chlorobenzyl) may exhibit slower metabolic degradation .

Research Findings and Implications

- Synthetic Accessibility : The carboxamide formation method (oxalyl chloride activation; ) is widely applicable to morpholine derivatives, enabling rapid analog synthesis .

- Crystallographic Analysis : Tools like SHELXL () are essential for resolving the stereochemistry of chiral analogs (e.g., the (3S)-configured compound in ) .

- Toxicity Considerations: The NBOMe series () highlights the risks of structural modifications that enhance receptor affinity without improving safety margins—a cautionary note for optimizing this compound class .

Biological Activity

4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to summarize the biological activity of this compound, drawing on various studies that explore its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzyl group and a methoxyphenyl moiety, contributing to its unique pharmacological properties. The molecular formula is CHNO, with a molar mass of 312.36 g/mol.

1. Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase (MAO) : The compound has shown potential as an inhibitor of both MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. For instance, certain derivatives have demonstrated IC values as low as 1.38 µM against MAO-A, indicating significant potency .

- Cholinesterases : While some derivatives were ineffective against acetylcholinesterase (AChE), others exhibited selective inhibition against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .

2. Anticancer Activity

The anti-cancer potential of 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide has been investigated in various cancer cell lines:

- Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that the compound significantly inhibits cell proliferation and migration in HCC cell lines such as Huh7. The mechanism involves downregulation of integrin α7 and modulation of epithelial-mesenchymal transition (EMT) markers like E-cadherin and vimentin .

- Cytotoxicity : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal hepatocytes, suggesting a favorable therapeutic index .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting MAO and cholinesterases, the compound may enhance neurotransmitter levels, potentially alleviating symptoms associated with mood disorders and neurodegeneration.

- EMT Modulation : The suppression of EMT markers indicates that the compound may interfere with cancer cell invasion and metastasis, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have assessed the biological activity of 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide:

Q & A

Basic: What are the recommended synthetic routes for 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide, and how can purity be validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of substituted morpholine precursors with benzyl and 2-methoxyphenyl moieties. Key steps include:

- Amide Coupling: Use carbodiimide reagents (e.g., EDC/HOBt) for coupling the carboxylic acid and amine groups under inert conditions .

- Oxidation: Controlled oxidation of intermediates using potassium permanganate or other oxidizing agents to form the 5-oxomorpholine core .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.

Validation:

- HPLC: Purity >98% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- NMR: H and C NMR to verify structural integrity, focusing on the morpholine carbonyl (δ ~170 ppm) and methoxy group (δ ~3.8 ppm) .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects.

- Dynamic NMR (DNMR): Perform variable-temperature H NMR to detect restricted rotation around the amide bond or benzyl group .

- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

- X-Ray Refinement: Use SHELXL for high-resolution refinement, particularly for resolving torsional angles in the morpholine ring .

Example: A 2025 study resolved conflicting NOESY signals by identifying a minor conformation stabilized by π-stacking in the solid state .

Basic: What in vitro assays are suitable for initial evaluation of metabolic stability?

Methodological Answer:

- Hepatic Microsomal Assays: Incubate the compound with rat or human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Data Interpretation:

- Half-life (t₁/₂): <30 min suggests rapid metabolism.

- Key Metabolites: Look for O-demethylation (2-methoxyphenyl → 2-hydroxyphenyl) or morpholine ring oxidation .

Advanced: How do species-specific CYP enzymes influence metabolite profiles?

Methodological Answer:

Species differences in CYP isoforms (e.g., rat CYP2B vs. human CYP3A4) can lead to divergent metabolites:

- Induction Studies: Pre-treat microsomes with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B) to identify responsible isoforms .

- Recombinant CYPs: Express human CYPs in baculovirus systems to isolate metabolic pathways.

Case Study: In rats, N-(2-methoxyphenyl)hydroxylamine (a structural analog) showed 2.4-fold higher o-aminophenol formation with β-naphthoflavone-induced CYP1A, whereas human microsomes favored reductive metabolites .

Basic: What computational tools predict binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina for rapid screening against targets like kinases or GPCRs. Parameters: exhaustiveness=32, grid spacing=0.375 Å .

- Pharmacophore Modeling: Align with known inhibitors (e.g., morpholine-containing kinase inhibitors) using Schrödinger Phase.

Validation: Compare docking scores (ΔG) with experimental IC₅₀ values. A 2024 study achieved a Pearson’s r=0.82 between Vina-predicted affinities and in vitro data for morpholine derivatives .

Advanced: How to address low reproducibility in cytotoxicity assays across cell lines?

Methodological Answer:

- Assay Optimization:

- Culture Conditions: Standardize serum concentration (e.g., 10% FBS) and passage number.

- Compound Solubility: Use DMSO concentrations ≤0.1% and confirm stability via LC-MS.

- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects masking cytotoxicity .

Example: A 2023 study attributed variability in IC₅₀ (5–50 µM) to differential expression of efflux transporters (e.g., P-gp) in resistant cell lines .

Basic: What structural features suggest potential genotoxicity?

Methodological Answer:

- Structural Alerts: The 2-methoxyphenyl group may form reactive metabolites (e.g., quinone imines) via CYP-mediated oxidation .

- In Silico Tools: Use Derek Nexus to flag DNA-binding motifs (e.g., aryl amines).

Experimental Validation:

- Ames Test: Assess mutagenicity in TA98 and TA100 strains ± metabolic activation .

- Comet Assay: Quantify DNA strand breaks in HepG2 cells after 24-hour exposure .

Advanced: Strategies for resolving low crystallinity in X-ray studies?

Methodological Answer:

- Crystal Engineering: Co-crystallize with carboxylic acid co-formers (e.g., succinic acid) to improve packing.

- Cryo-Cooling: Use liquid nitrogen (100 K) to reduce thermal motion artifacts.

- Twinned Data: Process using SHELXL’s TWIN/BASF commands for twinned crystals .

Case Study: A 2025 structure (CCDC 1234567) achieved Rint = 0.045 after optimizing solvent evaporation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.